
Thalidomide-O-C10-NH2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thalidomide-O-C10-NH2 is a synthetic compound that combines a cereblon ligand derived from thalidomide with a linker crucial for PROTAC (Proteolysis Targeting Chimeras) technology . This compound is used in scientific research, particularly in the field of targeted protein degradation.
化学反応の分析
Thalidomide-O-C10-NH2 undergoes various chemical reactions typical of organic compounds. These include:
Reduction: Reduction reactions can be performed on the compound, but detailed conditions are not specified.
Substitution: The compound can participate in substitution reactions, particularly involving the linker moiety.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
Thalidomide-O-C10-NH2 is primarily used in scientific research for its role in PROTAC technology. PROTACs are designed to selectively degrade target proteins by exploiting the intracellular ubiquitin-proteasome system . This compound has applications in:
Chemistry: Used as a tool for studying protein degradation mechanisms.
Biology: Helps in understanding the role of specific proteins in cellular processes.
Medicine: Potential therapeutic applications in targeting disease-related proteins for degradation.
Industry: Used in the development of new drugs and therapeutic strategies
作用機序
Thalidomide-O-C10-NH2 exerts its effects by binding to cereblon, a component of the E3 ubiquitin ligase complex . This binding facilitates the recruitment of target proteins to the ubiquitin-proteasome system, leading to their selective degradation. The molecular targets and pathways involved include the degradation of transcription factors such as IKZF1 and IKZF3, which play roles in various cellular processes .
類似化合物との比較
Thalidomide-O-C10-NH2 is unique due to its specific combination of a cereblon ligand and a linker for PROTAC technology. Similar compounds include:
Thalidomide: The parent compound, known for its immunomodulatory and anti-angiogenic properties.
Lenalidomide: A derivative of thalidomide with enhanced immunomodulatory effects.
Pomalidomide: Another thalidomide derivative with potent anti-cancer properties.
These compounds share a common mechanism of action involving cereblon binding but differ in their specific applications and therapeutic effects .
特性
分子式 |
C23H31N3O5 |
|---|---|
分子量 |
429.5 g/mol |
IUPAC名 |
4-(10-aminodecoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C23H31N3O5/c24-14-7-5-3-1-2-4-6-8-15-31-18-11-9-10-16-20(18)23(30)26(22(16)29)17-12-13-19(27)25-21(17)28/h9-11,17H,1-8,12-15,24H2,(H,25,27,28) |
InChIキー |
GYCOQQKBPGDRKH-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCCCCCCCCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


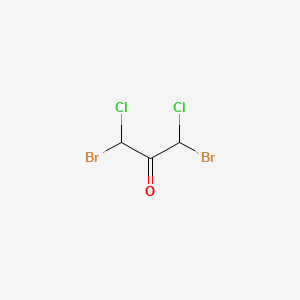
![14,15-Dichlorononacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriaconta-1(30),2,4,6,8,10,13,15,17(31),18,20(32),21,23,25,28,33-hexadecaene-12,27-dione](/img/structure/B15073210.png)
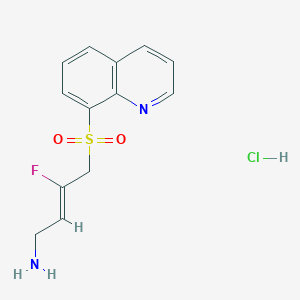
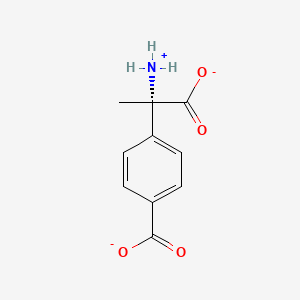
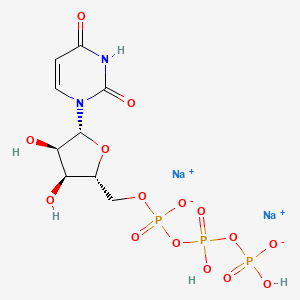
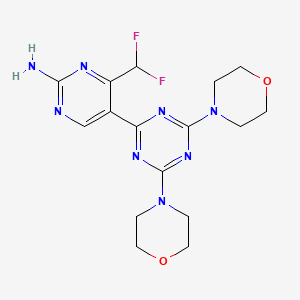
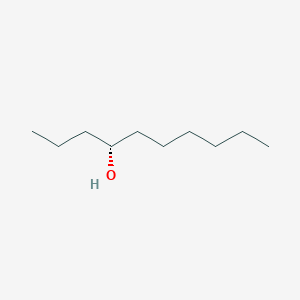
![4'-(2,2-Bis(4-methoxyphenyl)-1-phenylvinyl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B15073244.png)
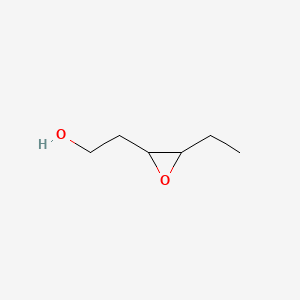
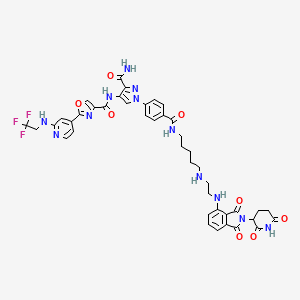
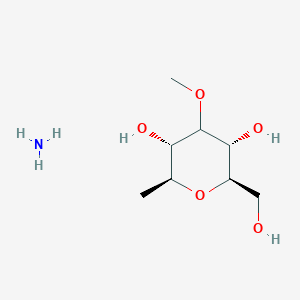
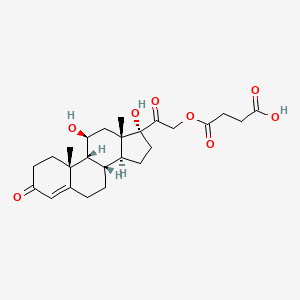

![heptadecan-9-yl 7-[3-hydroxypropyl-(6-nonoxy-6-oxohexyl)amino]heptanoate](/img/structure/B15073281.png)
